molecular formula C15H11NO5S B2988443 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid CAS No. 694473-93-3

4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid

Cat. No. B2988443
CAS RN: 694473-93-3
M. Wt: 317.32
InChI Key: SZXYUCMJXHGNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid” is a derivative of 1,2-Benzisothiazol-3(2H)-one . It has been demonstrated to have potent antimycobacterial and antitumor activities . The title compound, C12H13NO4S3, crystalizes in the monoclinic P1 space group .


Molecular Structure Analysis

The geometric parameters of the title compound are in agreement with the atom type and hybridization . The S=O distances are 1.4207(15) and 1.4239(15)Å, while the S=C distance is 1.617(3)Å . The O=S=O angle is 116.97(9)° . The nine-membered fused ring of the title compound is almost planar, with maximum deviations of 0.032(1) for S1, –0.050(2) for N1, –0.018(3) for C3, 0.015(2) for C5 and 0.020(2)Å for C6 .


Physical And Chemical Properties Analysis

The unit-cell parameters of the title compound are a = 6.7172(6), b = 8.7344(8), c = 13.9471(13)Å, α = 99.471(7), β = 91.206(7), γ = 104.792(7), V = 778.68(13)Å3, Dx = 1.414 g/cm3, Z = 2, T = 293 K .

Scientific Research Applications

Heterocyclic Compound Synthesis

4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid has served as a precursor in the synthesis of diverse heterocyclic compounds, including thiazole, pyrazole, oxazole, pyrimidine, 1,3-dithiolane, thiophene, coumarin, oxazine, and pyridazine derivatives. These compounds have been characterized by elemental analyses and spectral data, indicating the versatility of the compound in heterocyclic chemistry and its potential for generating novel chemical entities for further evaluation in various applications (Fadda, Mukhtar, & Refat, 2012).

Inhibition of Human Mast Cell Tryptase

Derivatives of this compound have been studied for their inhibitory activity against human mast cell tryptase. These studies have identified potent inhibitors, such as (1,1-dioxido-3-oxo-1, 2-benzisothiazol-2(3H)-yl)methyl N-[(phenylmethoxy)carbonyl]-beta-alanate, which exhibits mechanism-based inhibition. These compounds show high selectivity for tryptase over other serine proteases, highlighting their potential therapeutic application in conditions where mast cell tryptase plays a role, such as allergies and inflammation (Combrink et al., 1998).

Advanced Glycation End-Product Formation

Research into the role of methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, in the formation of advanced glycation end-products (AGEs) has implications for the understanding of complications associated with diabetes and some neurodegenerative diseases. While not directly related to this compound, studies on MG and its derivatives highlight the importance of investigating reactive compounds in biological systems and their potential contributions to disease mechanisms (Nemet, Varga-Defterdarović, & Turk, 2006).

properties

IUPAC Name

4-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S/c17-14-12-3-1-2-4-13(12)22(20,21)16(14)9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXYUCMJXHGNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.